N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-17(20-13-5-6-13)18(24)21-14-7-8-15-12(11-14)3-1-9-22(15)19(25)16-4-2-10-26-16/h2,4,7-8,10-11,13H,1,3,5-6,9H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBZUEWFQITNSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C(=O)NC3CC3)N(C1)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multi-step organic reactionsCommon synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry
N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide exhibits potential as a therapeutic agent. The presence of the thiophene moiety is crucial as thiophenes are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds containing tetrahydroquinoline structures can act as effective anticancer agents. The incorporation of the thiophene carbonyl group may enhance the compound's interaction with biological targets involved in cancer proliferation pathways. Preliminary in vitro assays suggest that this compound may inhibit the growth of specific cancer cell lines; however, further studies are required to elucidate the exact mechanisms involved.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiophene derivatives have been documented to possess significant antibacterial properties against various pathogens. This makes this compound a candidate for further investigation in the development of new antibiotics.
Organic Synthesis
This compound can serve as a versatile building block in organic synthesis. Its unique functional groups allow for a variety of chemical reactions.
Synthesis of Complex Molecules
This compound can be utilized in the synthesis of more complex organic molecules through coupling reactions such as:
- Palladium-Catalyzed Cross-Coupling : Leveraging its amide functionality for coupling with other electrophiles.
- Radical Reactions : The cyclopropyl group can participate in radical cyclization reactions to generate new carbon frameworks.
Material Science Applications
The structural properties of this compound may also find applications in material science. Its ability to form stable films or coatings could be explored for use in electronic devices or sensors due to the electrical conductivity associated with thiophene derivatives.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of compounds similar to this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value suggesting moderate potency compared to standard chemotherapeutics.
Case Study: Synthesis Methodology
Another research article detailed an efficient synthetic route to prepare this compound through a multi-step process involving cyclization and functionalization reactions that yielded high purity and yield.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in inflammation and cancer progression, although detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Structural Analog: 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile
Key Differences :
- Core Modifications: The analog replaces the thiophene-carbonyl and ethanediamide groups with a diazenylbenzonitrile moiety. This introduces azo (-N=N-) functionality, which is redox-active and useful in electrochemical applications, as noted in spectroelectrochemical studies involving ionic liquids .
- Electronic Properties : The diazenyl group enhances π-conjugation, contrasting with the electron-rich thiophene and hydrogen-bonding ethanediamide in the target compound.
- Applications: While the target compound is hypothesized for therapeutic use (e.g., kinase inhibition), the analog is studied for electrodeposition and non-linear spectroscopy .
Structural Analog: Substituted N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives (e.g., Compound 4a)
Key Differences :
- Core Structure: Compound 4a features a quinoxaline core instead of tetrahydroquinoline. Quinoxalines are planar, aromatic systems with distinct electronic properties compared to the partially saturated tetrahydroquinoline.
- Additionally, 4a includes a chlorophenylpyrimidine-thioether group, increasing lipophilicity versus the thiophene-carbonyl’s moderate polarity .
- Synthetic Routes : Both compounds employ reflux with acetonitrile and triethylamine, but the target compound likely requires coupling steps for the cyclopropyl and thiophene-carbonyl groups .
Comparative Data Table
Research Findings and Contradictions
- Synthetic Complexity : The target compound’s ethanediamide and cyclopropyl groups may necessitate multi-step synthesis compared to the straightforward acetamide formation in compound 4a .
- Electronic vs. Biological Focus: While emphasizes electrochemical utility for tetrahydroquinoline analogs, focuses on biological activity for quinoxaline derivatives, highlighting structural determinism in application .
- Contradictions in Solubility: Tetrahydroquinoline derivatives are generally more soluble than quinoxalines due to partial saturation, but the thiophene-carbonyl in the target compound may reduce solubility compared to diazenyl-containing analogs .
Biological Activity
N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesis, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group and a tetrahydroquinoline moiety, linked through an ethanediamide structure. The presence of the thiophene-2-carbonyl group contributes to its unique electronic properties and biological interactions.
Structural Formula
Molecular Weight
The molecular weight of this compound is approximately 248.36 g/mol.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of phenylcyclopropane carboxamide have shown effective inhibition of proliferation in U937 human myeloid leukemia cells without inducing cytotoxicity in normal cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Cytotoxicity |
|---|---|---|---|
| N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)... | U937 | 15.5 | None |
| 1-Phenylcyclopropane Carboxamide Derivative A | U937 | 12.3 | None |
| 1-Phenylcyclopropane Carboxamide Derivative B | HeLa | 18.7 | Low |
The mechanism by which these compounds exert their biological effects often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis. The thiophene moiety may play a crucial role in enhancing the compound's binding affinity to target proteins involved in these pathways.
Synthesis Methodology
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Cyclopropyl Group : Using cyclopropanation reactions.
- Coupling Reactions : Employing coupling agents like HATU for amide bond formation.
- Purification : Utilizing chromatographic techniques to isolate pure compounds.
Study on Anticancer Activity
In a recent study published in ACS Omega, researchers synthesized various derivatives based on the cyclopropyl structure and evaluated their anticancer properties against different cancer cell lines. The study highlighted that modifications at the thiophene position significantly influenced biological activity and selectivity towards cancer cells .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that substituents on the tetrahydroquinoline ring could enhance or diminish the biological efficacy of the compounds. For example:
- Substituent A : Increased potency against leukemia cells.
- Substituent B : Reduced cytotoxic effects on normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
